1-(3-Chloro-5-(2-methoxyethoxy)phenyl)ethanamine
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Overview
Description
1-(3-Chloro-5-(2-methoxyethoxy)phenyl)ethanamine is an organic compound that belongs to the class of phenylethanamines It is characterized by the presence of a chloro-substituted phenyl ring and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-(2-methoxyethoxy)phenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-(2-methoxyethoxy)benzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination using ethanamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-(2-methoxyethoxy)phenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium thiolate, or alkoxide bases.
Major Products:
Oxidation Products: Corresponding ketones or aldehydes.
Reduction Products: Corresponding alcohols or amines.
Substitution Products: Compounds with substituted nucleophiles replacing the chloro group.
Scientific Research Applications
1-(3-Chloro-5-(2-methoxyethoxy)phenyl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular pathways.
Materials Science: It is investigated for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-(2-methoxyethoxy)phenyl)ethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 1-(3-Chloro-4-(2-methoxyethoxy)phenyl)ethanamine
- 1-(3-Chloro-5-(2-ethoxyethoxy)phenyl)ethanamine
- 1-(3-Bromo-5-(2-methoxyethoxy)phenyl)ethanamine
Comparison: 1-(3-Chloro-5-(2-methoxyethoxy)phenyl)ethanamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. Compared to its analogs, it may exhibit different pharmacological profiles and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[3-chloro-5-(2-methoxyethoxy)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c1-8(13)9-5-10(12)7-11(6-9)15-4-3-14-2/h5-8H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKGXKHYIPYAQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)OCCOC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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